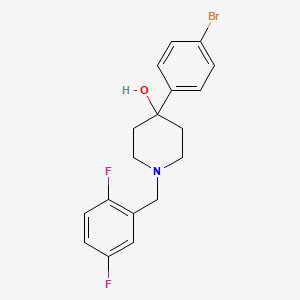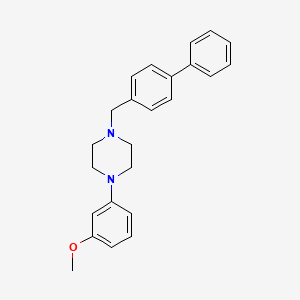
4-(4-bromophenyl)-1-(2,5-difluorobenzyl)-4-piperidinol
Übersicht
Beschreibung
4-(4-bromophenyl)-1-(2,5-difluorobenzyl)-4-piperidinol is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as 'compound 1' and has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of compound 1 is related to its ability to inhibit the dopamine transporter. The dopamine transporter is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this protein, compound 1 increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound 1 are related to its ability to modulate dopamine signaling in the brain. In animal studies, it has been found to increase locomotor activity and induce stereotypic behaviors, which are characteristic of increased dopamine signaling. It has also been found to have analgesic effects, which may be related to its ability to modulate dopamine signaling in the pain pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound 1 in lab experiments is its selectivity for the dopamine transporter. This allows researchers to study the function of this protein in greater detail. However, one limitation is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are several future directions for the study of compound 1. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the study of its potential as a drug target for various diseases, including depression, anxiety, and addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of compound 1 and its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent, with promising results in both in vitro and in vivo studies. It has also been studied for its potential as an anti-inflammatory agent, with evidence suggesting that it may be effective in reducing inflammation in various tissues.
In pharmacology, compound 1 has been studied for its potential as a drug target for various diseases, including depression, anxiety, and addiction. It has been found to act as a potent and selective inhibitor of the dopamine transporter, which is a key target for drugs used to treat these conditions.
In neuroscience, compound 1 has been studied for its potential as a tool for studying the dopamine system in the brain. It has been found to be a selective ligand for the dopamine transporter, which allows researchers to study the function of this protein in greater detail.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1-[(2,5-difluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrF2NO/c19-15-3-1-14(2-4-15)18(23)7-9-22(10-8-18)12-13-11-16(20)5-6-17(13)21/h1-6,11,23H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOROAWNLLTEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(2,5-difluorobenzyl)-4-piperidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-methylphenyl)piperazine](/img/structure/B3850411.png)

![1'-[(2-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine](/img/structure/B3850443.png)
![N-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-2-pyrazinamine](/img/structure/B3850444.png)
![3-{[butyl(methyl)amino]methyl}-4-nitrophenol](/img/structure/B3850452.png)
![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B3850462.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}quinoline](/img/structure/B3850474.png)
![[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B3850481.png)
![[1-(3-chlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B3850487.png)
![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol](/img/structure/B3850505.png)
![N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B3850510.png)
![N,N,N'-trimethyl-N'-[4-(trifluoromethoxy)benzyl]-1,2-ethanediamine](/img/structure/B3850517.png)
![ethyl 4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate](/img/structure/B3850524.png)
![[5-({bis[3-(dimethylamino)propyl]amino}methyl)-2-furyl]methyl acetate hydrochloride](/img/structure/B3850527.png)